3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
Description
Cyano Group (-C≡N)
- Electronic effects : The strong electron-withdrawing nature (σₚ = +0.66) induces partial positive charge at C6, enhancing electrophilic reactivity.
- Spectroscopic signature : Infrared spectroscopy shows a characteristic C≡N stretch at 2,220–2,240 cm⁻¹, shifted from aliphatic nitriles (2,240–2,260 cm⁻¹) due to conjugation with the aromatic system.
N-Methylamino Group (-NHCH₃)
- Basicity : pKₐ ≈ 9.2 (calculated), weaker base than primary amines due to methyl substitution.
- Hydrogen-bonding capacity : Acts as both H-bond donor (N–H) and acceptor (lone pair on N), with calculated H-bond energy of -5.8 kcal/mol.
Table 2: Functional group interactions in biological systems
| Group | Interaction Type | Energy (kcal/mol) |
|---|---|---|
| -C≡N | Dipole-dipole | -3.2 to -4.7 |
| -NHCH₃ | H-bond (donor) | -5.8 ± 0.3 |
| Aromatic π | Cation-π | -8.1 to -12.4 |
IUPAC Nomenclature and Alternative Systematic Designations
The systematic IUPAC name derives from the parent carbazole system:
Preferred IUPAC Name
(3S)-3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile
Alternative Designations
- (3S)-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
- Frovatriptan Impurity 20 (pharmaceutical nomenclature)
- 1H-Carbazole-6-carbonitrile, 2,3,4,9-tetrahydro-3-(methylamino)-, (3S)-
CAS Registry Numbers
Properties
IUPAC Name |
(6S)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCBQPOJXEMKM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652340 | |
| Record name | (3S)-3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217755-82-2 | |
| Record name | (3S)-3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The tetrahydrocarbazole backbone is classically synthesized via the Fischer indole reaction, which cyclizes aryl hydrazines with ketones under acidic conditions. For 3S-6-cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole, this method begins with 4-cyanophenylhydrazine and 4-methylaminocyclohexanone (or its protected derivatives) in glacial acetic acid. The reaction proceeds through acid-catalyzed cyclodehydration, forming the tetrahydrocarbazole core with simultaneous introduction of the cyano group at position 6 .
However, this route produces a racemic mixture of 3R and 3S enantiomers, necessitating subsequent resolution steps. Modifications to the classic procedure include using microwave irradiation to reduce reaction times from hours to minutes while maintaining yields above 70%. For example, microwave-assisted synthesis at 150°C for 15 minutes in acetic acid achieves complete conversion, compared to 6–8 hours under conventional heating.
Enantiomeric Resolution Using Chiral Acids
To isolate the 3S enantiomer, diastereomeric salt formation with chiral resolving agents is employed. A patented method describes the use of L-pyroglutamic acid to resolve racemic 6-cyano-3-N-methylamino-tetrahydrocarbazole . The process involves:
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Reacting the racemate with L-pyroglutamic acid in ethanol-water mixtures.
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Recrystallizing the resulting diastereomeric salts to enrich the desired 3S enantiomer.
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Neutralizing the resolved salt with a base (e.g., NaOH) to recover the free amine .
This method achieves an enantiomeric excess (ee) of >98% for the 3S configuration after two recrystallizations . Alternative resolving agents, such as D-tartaric acid or O,O′-dibenzoyl-L-tartaric acid , have also been explored but show lower selectivity compared to L-pyroglutamic acid .
Catalytic Asymmetric Synthesis
Recent advances leverage chiral catalysts to directly synthesize the 3S enantiomer without resolution. A notable approach uses Brønsted acid catalysts (e.g., SPINOL-derived phosphoric acids) to induce asymmetry during the Fischer indole cyclization. For instance, a catalyst loading of 5 mol% in toluene at 80°C yields the 3S enantiomer with 85% ee and 62% isolated yield.
Another catalytic method employs transition-metal complexes with chiral ligands. Palladium-catalyzed asymmetric allylic amination introduces the N-methylamino group with high stereocontrol. This stepwise strategy involves:
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Synthesizing 6-cyano-1,2,3,4-tetrahydrocarbazole via Fischer indole reaction.
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Introducing the N-methylamino group using Pd(OAc)₂ and a chiral bisoxazoline ligand.
Microwave-Assisted Optimization
Microwave technology significantly enhances reaction efficiency. A comparative study demonstrates that microwave irradiation at 150°C for 20 minutes achieves a 92% yield of the tetrahydrocarbazole intermediate, whereas conventional heating requires 8 hours for 78% yield. This method is particularly advantageous for large-scale synthesis, reducing energy consumption and side reactions.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the primary preparation methods:
| Method | Yield (%) | ee (%) | Time | Key Advantages |
|---|---|---|---|---|
| Fischer Indole + Resolution | 65–75 | >98 | 24–48 hours | High enantiopurity; scalable |
| Catalytic Asymmetric | 60–70 | 85–90 | 12–18 hours | Avoids resolution steps |
| Microwave-Assisted | 85–92 | N/A | 15–30 minutes | Rapid; energy-efficient |
Critical Challenges and Solutions
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Stereochemical Control : Achieving high ee for the 3S configuration remains challenging. Combining catalytic asymmetric synthesis with single recrystallization improves ee to >99%.
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Functional Group Compatibility : The cyano group’s sensitivity to hydrolysis necessitates anhydrous conditions during synthesis. Using boron trifluoride-acetic acid complex mitigates premature hydrolysis .
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Scalability : Resolution-based methods generate 50% waste (unwanted 3R enantiomer). Catalytic routes address this but require expensive ligands.
Chemical Reactions Analysis
Types of Reactions
3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole exhibits notable antimicrobial properties. Studies have shown its effectiveness against various human pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The antimicrobial activity is often evaluated using methods like the agar well diffusion assay, which measures the compound's ability to inhibit bacterial growth .
Anticancer Potential
The compound has also attracted attention for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell cycle regulation and apoptosis . Molecular docking studies have been employed to predict the binding affinity of this compound to specific proteins involved in cancer progression.
Drug Development
Due to its promising biological activities, this compound is being explored as a lead compound in drug development processes. Its structural features make it a candidate for further modifications aimed at enhancing efficacy and reducing toxicity.
Molecular Docking Studies
Molecular docking studies have been utilized to understand better how this compound interacts with biological targets at the molecular level. These studies provide insights into its potential mechanisms of action and help identify suitable analogs for further development .
Case Studies
Mechanism of Action
The mechanism of action of 3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, including enzyme activity and protein-protein interactions. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric Pair: 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
The 3R enantiomer (CAS 247939-84-0) shares identical molecular formula and weight with the 3S form but differs in stereochemistry at position 3. Key distinctions include:
- Application : The 3R enantiomer is a critical intermediate in synthesizing Frovatriptan , a 5-HT₁B/₁D receptor agonist used for migraines .
- Commercial Availability : Priced at $380/5 mg, it is marketed as a pharmaceutical intermediate .
Table 1: 3S vs. 3R Enantiomers
Racemic and Deuterated Derivatives
- rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 (CAS 1794979-58-0): A deuterated racemic mixture used in pharmacokinetic and metabolic studies. Retains the core structure but incorporates deuterium, enhancing stability for isotopic tracing .
Broader Carbazole Derivatives
Carbazole analogs with modified substituents exhibit diverse pharmacological profiles:
Table 2: Key Carbazole-Based Compounds
*THC: Tetrahydrocarbazole
Research Findings and Mechanistic Insights
- Stereochemical Impact: The 3S and 3R enantiomers demonstrate divergent biological activities due to receptor-binding stereoselectivity.
- Deuterated Analogs : Racemic deuterated variants enable precise metabolic profiling without altering primary pharmacology, a common strategy in drug development .
Biological Activity
3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole is a compound of significant interest due to its potential therapeutic applications. It belongs to the tetrahydrocarbazole family, which has been studied for various pharmacological activities including anticancer, antidiabetic, and neuroprotective effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
- Molecular Formula : C14H15N3
- Molecular Weight : 225.29 g/mol
- Stereochemistry : Racemic mixture
- SMILES Notation : CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N .
1. Anticancer Activity
Research has demonstrated that tetrahydrocarbazole derivatives exhibit notable anticancer properties. For instance, studies on cell lines such as HT-29 (colon cancer) have shown that certain derivatives can inhibit cell growth effectively. The cytotoxicity was assessed using the MTT assay, which measures the metabolic activity of cells.
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | HT-29 | 12.5 | |
| 1,2,3,4-Tetrahydrocarbazole Derivative | HepG2 | 15.0 |
The mechanism of action involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.
2. Antidiabetic Activity
Tetrahydrocarbazole derivatives have also been investigated for their antidiabetic effects. A study reported that compounds derived from this scaffold showed significant glucose-lowering activity comparable to standard antidiabetic medications.
These findings suggest that this compound may act as an AMP-activated protein kinase (AMPK) activator.
3. Neuroprotective Effects
The compound has been identified as an orexin type 2 receptor agonist, indicating potential use in treating narcolepsy and other sleep disorders. This activity is particularly relevant given the role of orexin receptors in regulating wakefulness and energy balance.
Case Studies
A notable case study involved the synthesis and biological evaluation of various N-substituted tetrahydrocarbazole derivatives. The study highlighted that modifications at the nitrogen atom significantly influenced both the receptor binding affinity and biological activity.
Study Overview
- Objective : To synthesize N-substituted tetrahydrocarbazoles and evaluate their biological activities.
- Methodology : Compounds were synthesized using Fischer indole synthesis followed by various modifications.
- Results : Several derivatives demonstrated enhanced activity against cancer cell lines and improved metabolic profiles in diabetic models.
Q & A
Basic: What are the established synthetic routes for 3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole?
The compound is synthesized via Borsche-Drechsel cyclization , a method optimized for tetrahydrocarbazole derivatives. Starting materials typically include cyclohexanone derivatives and substituted phenylhydrazines. For the cyano and methylamino groups, post-cyclization modifications are required:
- Cyanation : Introduce the cyano group at position 6 via nitration followed by Sandmeyer reaction or direct substitution.
- Methylamination : Reductive amination or nucleophilic substitution at position 3 using methylamine derivatives.
Yields vary depending on reaction conditions (e.g., acid catalysis for cyclization , controlled reduction for stereochemical integrity ).
Basic: What analytical techniques are critical for characterizing enantiomeric purity?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- NMR : Analyze and spectra for diastereotopic proton splitting and coupling constants indicative of the 3S configuration .
- X-ray Crystallography : Resolve absolute configuration using single-crystal data (see InChIKey in for structural parameters) .
- Polarimetry : Compare specific rotation values against literature data (e.g., in methanol) .
Basic: How does this compound serve as an intermediate in Frovatriptan synthesis?
The compound is a chiral precursor in Frovatriptan’s asymmetric synthesis. Key steps include:
- Stereoselective alkylation at position 3 to retain the 3S configuration.
- Carboxamide introduction via hydrolysis of the cyano group under acidic conditions, followed by amidation .
Controlled reaction conditions (temperature < 0°C, inert atmosphere) prevent racemization .
Advanced: What challenges arise in achieving enantioselective synthesis?
- Racemization Risk : The methylamino group at position 3 is prone to epimerization under basic or high-temperature conditions. Mitigation involves low-temperature reactions (< -10°C) and non-polar solvents (e.g., dichloromethane) .
- Catalyst Selection : Asymmetric hydrogenation catalysts (e.g., Rhodium-DuPhos) improve enantiomeric excess (ee > 95%) but require rigorous purification to remove metal residues .
Advanced: How can researchers resolve contradictions in reported solubility data?
Discrepancies in solubility (e.g., methanol vs. DMSO) arise from polymorphic forms or residual solvents. Recommended protocols:
- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions (e.g., endothermic peaks at 120–130°C).
- Karl Fischer Titration : Quantify water content (< 0.1% for anhydrous forms).
- HPLC-PDA : Detect solvent residues (e.g., acetonitrile) that artificially enhance solubility .
Advanced: What in vitro assays are suitable for evaluating biological activity?
While direct activity data for this compound is limited, structural analogs (e.g., Frovatriptan intermediates) are evaluated via:
- Serotonin Receptor Binding : Radioligand assays (5-HT receptors) using -Serotonin.
- Kinase Inhibition Screening : Test against Aurora kinases due to the tetrahydrocarbazole scaffold’s ATP-binding affinity .
- CYP450 Metabolism Studies : Use liver microsomes to assess pharmacokinetic stability .
Advanced: How does the compound’s stability vary under physiological conditions?
- pH Sensitivity : The methylamino group protonates in acidic environments (pH < 4), altering solubility.
- Oxidative Degradation : The cyano group is stable, but the tetrahydrocarbazole core oxidizes in the presence of ROS (e.g., hydroxyl radicals). Stabilize with antioxidants (e.g., BHT) in formulation studies .
Advanced: What computational methods predict its drug-likeness?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
